3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 3-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution with 2-Fluorobenzyl Group: The final step involves the substitution reaction where the 2-fluorobenzyl group is introduced, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidines, while cross-coupling reactions can introduce different aryl or alkyl groups.
Scientific Research Applications
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8BrFN4 |
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Molecular Weight |
307.12 g/mol |
IUPAC Name |
3-bromo-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8BrFN4/c13-11-9-5-15-7-16-12(9)18(17-11)6-8-3-1-2-4-10(8)14/h1-5,7H,6H2 |
InChI Key |
JFBRGFJFXTUELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC=NC=C3C(=N2)Br)F |
Origin of Product |
United States |
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